molecular formula C15H22Br2ClNO2 B2826722 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride CAS No. 1185123-72-1

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

Cat. No.: B2826722
CAS No.: 1185123-72-1
M. Wt: 443.6
InChI Key: IZJMTDFERFGIKB-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a cyclohexylamino group, a dibromophenoxy group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of an appropriate epoxide with a nucleophile.

    Introduction of the Dibromophenoxy Group: The dibromophenoxy group is introduced via a nucleophilic substitution reaction, where a dibromophenol reacts with the propanol derivative.

    Cyclohexylamino Group Addition: The final step involves the addition of the cyclohexylamino group through an amination reaction, where cyclohexylamine is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylamino)-3-(4-bromophenoxy)propan-2-ol hydrochloride
  • 1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride
  • 1-(Cyclohexylamino)-3-(2,4-difluorophenoxy)propan-2-ol hydrochloride

Uniqueness

1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is unique due to the presence of the dibromophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

1-(cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2NO2.ClH/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12;/h6-8,12-13,18-19H,1-5,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJMTDFERFGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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